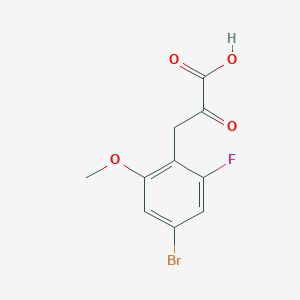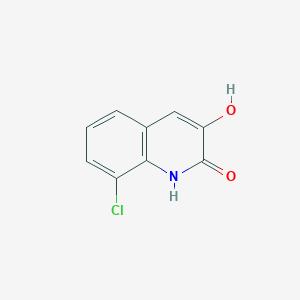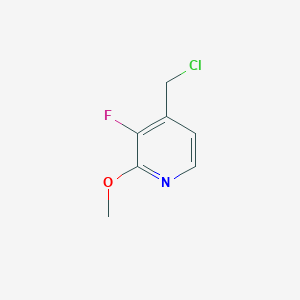
4-(Chloromethyl)-3-fluoro-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-3-fluoro-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of different functional groups on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Fluorination: The 2-methoxypyridine is then subjected to fluorination at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.
Chloromethylation: The final step involves the chloromethylation of the 4-position. This can be done using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-(chloromethyl)-3-fluoro-2-pyridinecarboxaldehyde.
Reduction: Formation of 4-(chloromethyl)-2-methoxypyridine.
科学的研究の応用
4-(Chloromethyl)-3-fluoro-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
作用機序
The mechanism of action of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and chloromethyl groups can enhance its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and metabolic stability.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-methoxypyridine: Lacks the fluoro group, which may result in different reactivity and biological activity.
3-Fluoro-2-methoxypyridine: Lacks the chloromethyl group, which affects its potential for nucleophilic substitution reactions.
4-(Bromomethyl)-3-fluoro-2-methoxypyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.
Uniqueness
4-(Chloromethyl)-3-fluoro-2-methoxypyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
1227585-45-6 |
|---|---|
分子式 |
C7H7ClFNO |
分子量 |
175.59 g/mol |
IUPAC名 |
4-(chloromethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
InChIキー |
BBBUQYMLJMSDOK-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


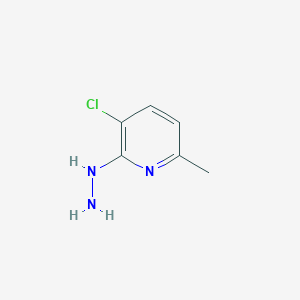
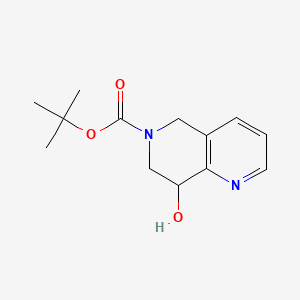
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
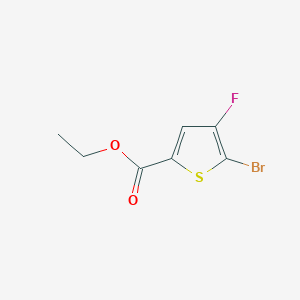
![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
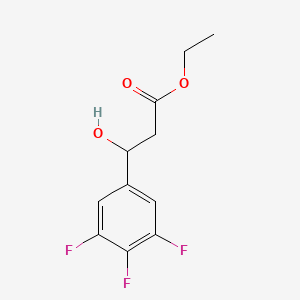
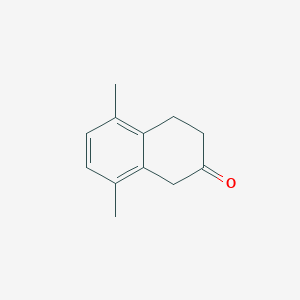

![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
